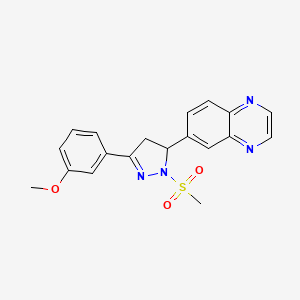

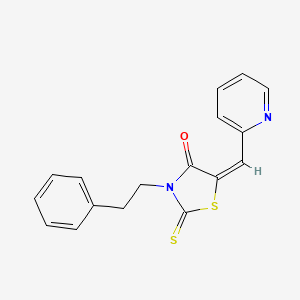

6-(3-(3-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “6-(3-(3-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline” is a complex organic molecule. It contains a quinoxaline core, which is a type of heterocyclic compound. Attached to this core is a pyrazole ring, another type of heterocycle. The molecule also contains a methoxyphenyl group and a methylsulfonyl group .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The 3D structure could be determined using computational chemistry methods or experimental techniques such as X-ray crystallography .Chemical Reactions Analysis

The reactivity of this compound would depend on the specific conditions and reagents used. The presence of various functional groups could allow for a variety of chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, properties such as solubility, melting point, and boiling point could be influenced by factors like the presence of polar groups and the overall shape of the molecule .科学的研究の応用

Synthesis and Biological Evaluation

Compounds related to 6-(3-(3-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline have been synthesized and evaluated for their biological activities. For example, derivatives of 2,3-diarylpyrazines and quinoxalines have been investigated for their selective cyclooxygenase-2 (COX-2) inhibitory activity, showing potential as anti-inflammatory agents. Such studies contribute to the development of new therapeutic agents with specific target mechanisms (Singh et al., 2004).

Corrosion Inhibition

Quinoxaline derivatives, including those with structural similarities to the specified compound, have been examined as corrosion inhibitors for metals. These compounds exhibit promising results in protecting mild steel against corrosion in acidic environments. The effectiveness of these inhibitors is attributed to their adsorption onto the metal surface, forming a protective barrier (Olasunkanmi & Ebenso, 2019).

Luminescence and Electroluminescence Applications

The synthesis and spectroscopic studies of novel methyl-phenyl pyrazoloquinoxaline derivatives reveal their potential in luminescence or electroluminescence applications. These materials, with their unique optical absorption and fluorescence emission spectra, offer promising properties for use in electronic and optoelectronic devices (Gąsiorski et al., 2018).

Antimicrobial Agents

Quinoxaline derivatives containing pyrazoline residues have been synthesized and shown significant antimicrobial activity against various bacterial and fungal strains. This research indicates the potential of these compounds in developing new antimicrobial agents, contributing to the fight against resistant microbial infections (Kumar et al., 2014).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

6-[5-(3-methoxyphenyl)-2-methylsulfonyl-3,4-dihydropyrazol-3-yl]quinoxaline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O3S/c1-26-15-5-3-4-13(10-15)17-12-19(23(22-17)27(2,24)25)14-6-7-16-18(11-14)21-9-8-20-16/h3-11,19H,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQPAUOMOUBDJNJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=NN(C(C2)C3=CC4=NC=CN=C4C=C3)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(3-(3-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9H-Fluoren-9-ylmethyl N-[(1S)-3-(methylsulfanyl)-1-{[(1R)-1-phenylethyl]carbamoyl}propyl]carbamate](/img/structure/B2951456.png)

![2-(2,4-dichlorophenoxy)-N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2951458.png)

![Bicyclo[6.1.0]nonane-9-carboxylic acid](/img/structure/B2951463.png)

![2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2951473.png)